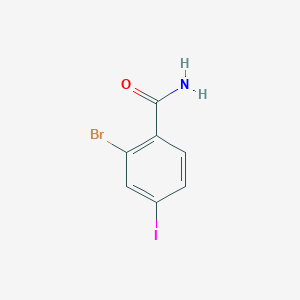

2-Bromo-4-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXZIYFNBWBQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 2-Bromo-4-iodobenzamide in Modern Synthetic Chemistry: A Technical Guide

Introduction: A Versatile Dihalogenated Scaffold for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Aryl halides serve as fundamental building blocks, offering synthetic handles for the strategic introduction of diverse functionalities. Among these, dihalogenated aromatic compounds present a unique opportunity for sequential and site-selective modifications. 2-Bromo-4-iodobenzamide has emerged as a highly valuable, yet underexplored, intermediate, possessing two distinct halogen atoms whose differential reactivity can be harnessed for controlled, stepwise synthetic transformations.

This technical guide provides an in-depth exploration of the chemical properties and reactivity of this compound. We will delve into its physicochemical characteristics, outline a reliable synthetic pathway, and, most critically, analyze its reactivity profile with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The causality behind experimental choices and detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source/Comment |

| CAS Number | 1261516-26-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrINO | [1] |

| Molecular Weight | 325.93 g/mol | [1] |

| Appearance | Likely a solid at room temperature. | Inferred from related structures. |

| Melting Point | Not experimentally determined. Estimated to be similar to 2-bromo-4-iodobenzaldehyde (112-114 °C). | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane) and poorly soluble in water. | Based on its chemical structure. |

| SMILES | C1=CC(=C(C=C1I)Br)C(=O)N | [1] |

| InChIKey | ORXZIYFNBWBQCP-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid precursor, 2-bromo-4-iodobenzoic acid. This transformation is a standard and robust amidation reaction.

Experimental Protocol: Synthesis of this compound

This two-step procedure starts with the synthesis of the precursor 2-bromo-4-iodobenzoic acid, followed by its conversion to the target amide.

Step 1: Synthesis of 2-Bromo-4-iodobenzoic Acid

The synthesis of 2-bromo-4-iodobenzoic acid from simpler precursors is a known process in organic chemistry.[6]

Step 2: Amidation of 2-Bromo-4-iodobenzoic Acid

-

Materials:

-

2-Bromo-4-iodobenzoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in an organic solvent) or Ammonium chloride/triethylamine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-iodobenzoic acid (1.0 equiv) and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 - 1.5 equiv) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

-

Slowly add an excess of a concentrated ammonia solution. Stir vigorously for 1-2 hours at 0 °C.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[7] This reactivity trend (I > Br > Cl) allows for highly regioselective functionalization at the 4-position under carefully controlled, milder reaction conditions, leaving the 2-bromo position available for subsequent transformations.[7][8]

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The ability to selectively functionalize the C-I bond is a cornerstone of this reagent's utility. Below are detailed protocols for key cross-coupling reactions, adapted from established procedures for structurally similar dihalopyridines.[8]

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds.[9] By employing this reaction, an aryl or vinyl group can be selectively introduced at the 4-position of this compound.

-

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.1 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O)

-

-

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst and degassed solvent.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

-

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[10][11] This reaction can be performed selectively at the C-4 position of this compound.

-

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 4-Position

-

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

-

Degassed anhydrous solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

-

Add this compound and the amine.

-

Add the degassed solvent.

-

Seal the tube and heat the mixture with stirring to 90-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

-

-

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[12][13] The greater reactivity of the C-I bond allows for the selective introduction of an alkyne at the 4-position.[8][14]

-

Experimental Protocol: Selective Sonogashira Coupling at the 4-Position

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

-

Degassed anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the degassed solvent and amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature to 50 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

-

-

Visualization of Synthetic Pathways and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the synthetic workflow and the catalytic cycles of the key reactions.

Caption: Synthetic workflow for this compound and its subsequent selective functionalization.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton ortho to the bromine will likely be the most downfield, followed by the proton ortho to the iodine, and finally the proton between the two halogens. The amide protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The carbons directly attached to the halogens will be significantly influenced by their electronegativity and size.

-

IR Spectroscopy: The infrared spectrum will feature a characteristic C=O stretch for the amide at approximately 1650-1680 cm⁻¹. N-H stretching vibrations will be visible as one or two bands in the region of 3100-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 325, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the amino group, the carbonyl group, and the halogen atoms.[15]

Conclusion

This compound is a potent and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials science. Its key strategic advantage lies in the differential reactivity of the C-I and C-Br bonds, which allows for predictable and chemoselective functionalization. By employing milder conditions, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be directed to the more reactive 4-iodo position, leaving the 2-bromo position intact for subsequent synthetic manipulations. This guide has provided a comprehensive overview of its properties, a practical synthetic route, and detailed protocols for its strategic application. As the demand for complex and diverse molecular scaffolds continues to grow, the utility of this compound as a key synthetic intermediate is poised to become increasingly recognized and exploited by the scientific community.

References

- 1. achmem.com [achmem.com]

- 2. rndmate.com [rndmate.com]

- 3. parchem.com [parchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound,1261516-26-0-Amadis Chemical [amadischem.com]

- 6. 2-Bromo-4-iodobenzoic acid | C7H4BrIO2 | CID 20373981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-iodobenzamide

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-4-iodobenzamide, a halogenated aromatic amide of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. Detailed experimental protocols are provided as a self-validating framework for researchers seeking to acquire and confirm this data. This guide is intended for an audience of researchers, scientists, and professionals who require a foundational understanding of how to structurally elucidate this molecule using modern spectroscopic techniques.

Introduction: The Imperative of Spectroscopic Analysis

The unequivocal structural confirmation of a chemical entity is a cornerstone of chemical research and pharmaceutical development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms and the nature of functional groups. For a molecule like this compound, with its specific substitution pattern, each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. Understanding the theoretical basis for the expected spectral output allows scientists not only to confirm the identity of a synthesized compound but also to identify impurities and understand its chemical behavior.

This guide explains the causality behind the predicted data, grounding the interpretation in the fundamental electronic and steric effects exerted by the bromine, iodine, and amide substituents on the aromatic ring.

Molecular Structure and Workflow

A logical workflow is essential for the systematic characterization of a novel or uncharacterized compound. The process begins with sample preparation, followed by data acquisition across multiple spectroscopic platforms, and culminates in the integrated interpretation of all data to build a cohesive structural assignment.

Caption: General workflow for spectroscopic characterization.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides precise information on the connectivity, chemical environment, and stereochemistry of atoms.

Expertise & Experience: Causality in NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. For benzamides, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its high polarity, which effectively solubilizes the amide and prevents the exchangeable amide protons (-NH₂) from being obscured by residual water signals, a common issue in solvents like chloroform-d (CDCl₃).[1][2] The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine, iodine, and carbonyl group deshields the aromatic protons, shifting them downfield from the standard benzene signal (7.3 ppm).[3]

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures the acquisition of high-resolution spectra suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[5]

-

Ensure complete dissolution, using gentle vortexing if necessary. The solution must be transparent and free of solid particles.[4]

-

Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.[6]

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.[7]

-

-

Predicted NMR Data

The following data is predicted based on analysis of substituent effects and data from related structures.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -NH₂ (Amide) | ~8.0, ~7.6 | Broad Singlet | - | 2H |

| H-3 | ~8.15 | Doublet | J ≈ 2.0 | 1H |

| H-5 | ~7.95 | Doublet of Doublets | J ≈ 8.4, 2.0 | 1H |

| H-6 | ~7.50 | Doublet | J ≈ 8.4 | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~167 |

| C-1 (-CONH₂) | ~138 |

| C-2 (-Br) | ~120 |

| C-3 | ~142 |

| C-4 (-I) | ~98 |

| C-5 | ~131 |

| C-6 | ~130 |

Interpretation of Predicted Spectra

-

¹H NMR Spectrum: The aromatic region is expected to show an AMX spin system for the three non-equivalent protons.

-

The two amide protons will appear as two distinct broad singlets due to hindered rotation around the C-N bond and their different environments relative to the ortho-bromo group.

-

H-3 is predicted to be the most downfield aromatic proton, appearing as a doublet due to coupling with H-5 (⁴J, meta-coupling). It is deshielded by the adjacent bromine and the ortho-amide group.

-

H-5 will be a doublet of doublets, showing coupling to both H-6 (³J, ortho-coupling) and H-3 (⁴J, meta-coupling).

-

H-6 will appear as a doublet due to coupling with H-5 (³J, ortho-coupling). It is expected to be the most upfield of the aromatic protons.

-

-

¹³C NMR Spectrum: Seven distinct signals are expected.

-

The carbonyl carbon (C=O) will resonate significantly downfield (~167 ppm), which is characteristic for amides.[8]

-

The carbon bearing the iodine (C-4 ) will be shifted significantly upfield (~98 ppm) due to the "heavy atom effect" of iodine.[9]

-

The carbon bearing the bromine (C-2 ) will also be shifted upfield compared to an unsubstituted carbon, but less dramatically than the iodo-substituted carbon.

-

The remaining four aromatic carbons will appear in the typical aromatic region (125-145 ppm), with their precise shifts determined by the combined electronic effects of all three substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Causality in IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation and provides high-quality, reproducible spectra.[10][11] The predicted vibrational frequencies are highly characteristic. The primary amide group (-CONH₂) is expected to show a distinctive pattern: two N-H stretching bands (asymmetric and symmetric), a strong C=O stretch (Amide I band), and an N-H bending vibration (Amide II band).[12] Conjugation of the carbonyl group with the aromatic ring lowers the C=O stretching frequency compared to a saturated amide.[13]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrumental interferences from the sample spectrum.[14]

-

Sample Analysis: Place a small amount of this compound powder directly onto the center of the ATR crystal.[15]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[15]

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 32 to 64 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.[14]

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface as in step 1.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide | Medium |

| ~3080 | C-H Aromatic Stretch | Aromatic Ring | Medium-Weak |

| ~1660 | C=O Stretch (Amide I) | Primary Amide | Strong |

| ~1600 | N-H Bend (Amide II) | Primary Amide | Strong |

| ~1580, ~1470 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |

| ~1100-1000 | C-N Stretch | Amide | Medium |

| ~820 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

| ~680 | C-Br Stretch | Aryl Bromide | Medium-Strong |

| ~550 | C-I Stretch | Aryl Iodide | Medium |

Interpretation of Predicted Spectrum

-

The two distinct peaks above 3100 cm⁻¹ are the hallmark of a primary amide's N-H bonds.[12][16]

-

A very strong, sharp absorption around 1660 cm⁻¹ (the Amide I band) is the most prominent feature and confirms the presence of the carbonyl group.[13][17]

-

The strong Amide II band near 1600 cm⁻¹, resulting from N-H bending, further confirms the primary amide group.[12]

-

Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the aromatic C=C stretching vibrations.[18]

-

A strong band around 820 cm⁻¹ is diagnostic for the C-H out-of-plane bending associated with the 1,2,4-trisubstitution pattern on the benzene ring.[17]

-

The absorptions in the lower frequency "fingerprint region" for C-Br and C-I stretches provide evidence for the specific halogen substituents.[18][19]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

Expertise & Experience: Causality in MS

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule.[20][21] This method imparts significant energy, leading to predictable and reproducible fragmentation, which is excellent for structural elucidation and library matching.[22] For aromatic amides, the most characteristic fragmentation pathway involves the cleavage of the C-N bond (alpha-cleavage) to form a stable benzoyl cation.[23][24][25] Subsequent loss of carbon monoxide (CO) from this cation is also a common and diagnostic fragmentation step.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the ion source. For a volatile and thermally stable solid like this compound, a direct insertion probe is suitable.

-

Ionization: Bombard the vaporized sample molecules with electrons accelerated to an energy of 70 eV.[21]

-

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Ion | Identity / Origin | Notes |

|---|---|---|---|

| 325/327 | [M]⁺˙ | Molecular Ion | Isotopic pattern (1:1) due to ⁷⁹Br/⁸¹Br |

| 309/311 | [M - NH₂]⁺ | Loss of amino radical | - |

| 281/283 | [M - NH₂ - CO]⁺ | Loss of CO from benzoyl cation | - |

| 154/156 | [C₆H₃Br]⁺˙ | Phenyl cation fragment | Loss of I and CONH₂ |

| 75 | [C₆H₃]⁺ | Phenyl fragment | Loss of Br, I, and CONH₂ |

| 44 | [CONH₂]⁺ | Amide fragment | Result of alpha-cleavage |

Interpretation of Predicted Spectrum

-

Molecular Ion (M⁺˙): The most critical signal is the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (a "doublet") at m/z 325 and 327, corresponding to the isotopes ⁷⁹Br and ⁸¹Br. This pattern is definitive proof of the presence of one bromine atom.

-

Primary Fragmentation: The most likely initial fragmentation is the alpha-cleavage of the amide C-N bond, leading to the loss of an amino radical (•NH₂), producing a strong peak for the 2-bromo-4-iodobenzoyl cation at m/z 309/311 (also showing the bromine isotopic signature).[26][27]

-

Secondary Fragmentation: This benzoyl cation is expected to readily lose a neutral carbon monoxide (CO) molecule, resulting in a 2-bromo-4-iodophenyl cation at m/z 281/283.[24][25]

-

Other significant fragments may arise from the cleavage of the carbon-halogen bonds.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a robust and comprehensive characterization of this compound. The predicted spectra, grounded in established chemical principles, offer a clear roadmap for researchers. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy will rapidly confirm the presence of the key primary amide and aromatic functionalities. Finally, mass spectrometry will establish the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern, while fragmentation analysis corroborates the overall structure. The protocols and interpretations laid out in this guide constitute a self-validating system for the definitive structural elucidation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. journals.co.za [journals.co.za]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. eng.uc.edu [eng.uc.edu]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. researchgate.net [researchgate.net]

- 24. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-depth Technical Guide to Determining the Solubility Profile of 2-Bromo-4-iodobenzamide in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 2-Bromo-4-iodobenzamide. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required to generate a robust and reliable solubility profile in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences the biopharmaceutical characteristics of an active pharmaceutical ingredient (API).[1] Poor aqueous solubility, in particular, presents a major hurdle in drug development, often leading to diminished bioavailability and therapeutic efficacy. A comprehensive understanding of a compound's solubility in various organic solvents is equally crucial for processes such as purification, crystallization, and formulation.[1]

This compound (C₇H₅BrINO, MW: 325.93 g/mol ) is a halogenated benzamide derivative.[2] While specific data for this compound is limited, the solubility of the parent compound, benzamide, offers a predictive starting point. Benzamide is generally soluble in polar organic solvents and has limited solubility in water, a characteristic attributed to the interplay between its polar amide group and hydrophobic benzene ring.[3] The presence of bromo and iodo substituents on the benzene ring of this compound is expected to further influence its solubility profile by altering its polarity, molecular weight, and crystal lattice energy.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Hydrogen Bonding: The amide group (-CONH₂) in this compound can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols and water.[3]

-

Dipole-Dipole Interactions: The polar nature of the amide group and the carbon-halogen bonds contribute to dipole-dipole interactions, enhancing solubility in polar aprotic solvents such as acetone and acetonitrile.

-

Van der Waals Forces: These are present in all molecules and are the primary forces of attraction in nonpolar solvents like hexane.

The interplay of these forces dictates the solubility of this compound in different classes of solvents.

Caption: Key intermolecular forces influencing solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid screening of suitable solvents.[4]

Protocol:

-

Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each labeled tube.[4]

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.[4]

-

Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.[4]

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.[4]

-

Classification: Classify the solubility based on visual inspection as:[4]

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

This initial screening helps in selecting solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][5] It measures the concentration of a saturated solution that is in equilibrium with the undissolved solid.[5][6]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C or 37 °C).[6][7]

-

Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is fully saturated.[6][8] The time to reach equilibrium may need to be determined experimentally.[7]

-

-

Phase Separation:

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[6][8]

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

-

Caption: Workflow for the shake-flask solubility determination method.

Predicted and Illustrative Solubility Profile

While experimental determination is essential, a predicted solubility profile for this compound can be extrapolated from the known solubility of benzamide and the principles of solute-solvent interactions. The following table presents an illustrative solubility profile. Note: This data is for illustrative purposes and must be experimentally verified for this compound. The data for benzamide is included for reference.[9][10]

| Solvent Class | Solvent | Predicted Solubility of this compound | Reference Solubility of Benzamide (Mole Fraction at 298.15 K) |

| Polar Protic | Water | Very Low | 0.0024 |

| Methanol | High | 0.1771 | |

| Ethanol | Moderate to High | 0.0886 | |

| 1-Propanol | Moderate | 0.0592 | |

| 1-Butanol | Moderate | 0.0416 | |

| Polar Aprotic | Acetone | High | 0.1345 |

| Acetonitrile | Moderate | 0.0216 | |

| Dimethyl Sulfoxide (DMSO) | High | N/A | |

| Ethyl Acetate | Low to Moderate | 0.0253 | |

| Nonpolar | Toluene | Very Low | N/A |

| Hexane | Very Low | N/A |

The increased molecular weight and the presence of large, polarizable halogen atoms in this compound are likely to decrease its solubility compared to benzamide in many solvents due to stronger crystal lattice forces. However, specific interactions with certain solvents may lead to exceptions.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility profile of this compound. By combining a foundational understanding of intermolecular forces with rigorous experimental methodologies like the shake-flask method, researchers can generate the critical data needed to advance their drug development and research activities. The provided protocols and illustrative data serve as a robust starting point for these essential investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. achmem.com [achmem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

An In-depth Technical Guide to 2-Bromo-4-iodobenzamide (CAS No. 1261516-26-0) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-iodobenzamide, a key chemical intermediate with significant applications in modern pharmaceutical research, particularly in the development of targeted cancer therapies. This document will delve into its chemical and physical properties, safety and handling, synthesis, and its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its structure, featuring both a bromine and an iodine atom on the benzene ring, allows for selective and differential reactivity in cross-coupling reactions, making it a valuable synthon for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261516-26-0 | [1][2] |

| Molecular Formula | C₇H₅BrINO | [3] |

| Molecular Weight | 325.93 g/mol | [3] |

| IUPAC Name | This compound | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Data not available; related compound 4-iodobenzamide melts at 215-217°C | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available; likely soluble in polar organic solvents like DMF, DMSO | - |

| Storage | Store in a cool, dry, dark place.[3] | - |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related compounds such as 2-bromobenzamide, 4-bromobenzamide, and other halogenated benzamides.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (3H) are expected in the range of δ 7.0-8.0 ppm. The amide protons (2H) would likely appear as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are expected, with the carbon atoms attached to the halogens and the carbonyl group showing characteristic downfield shifts. |

| IR (KBr) | Characteristic peaks for N-H stretching of the amide group (~3400-3200 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-Br and C-I stretching in the fingerprint region. |

| Mass Spec (EI) | A molecular ion peak [M]⁺ at m/z 325 and 327 (due to bromine isotopes) would be expected, along with characteristic fragmentation patterns for benzamides. |

Safety and Handling

This compound is a chemical compound intended for research and development purposes and should be handled by trained professionals in a laboratory setting. Based on safety data sheets for similar compounds, the following precautions are advised.[4][5][6][7]

Hazard Statements:

-

May be harmful if swallowed.[3]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Synthesis of this compound

Diagram 1: Plausible Synthetic Pathway for this compound

Caption: Plausible synthetic route from 2-bromo-4-iodotoluene.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[8]

The benzamide moiety of this compound is a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling it to bind to the catalytic site of the PARP enzyme.[10] The bromine and iodine atoms provide handles for further molecular elaboration through cross-coupling reactions to construct the final inhibitor scaffold.

Diagram 2: Role of this compound in PARP Inhibitor Synthesis

Caption: General scheme for the use of this compound.

Experimental Protocol Insight: Suzuki Coupling for PARP Inhibitor Synthesis

The following is a generalized protocol based on common practices for Suzuki coupling reactions used in the synthesis of PARP inhibitors, illustrating how this compound could be utilized.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester coupling partner (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product, a key intermediate or the final PARP inhibitor.

Suppliers

This compound is available from various chemical suppliers that specialize in research and development chemicals. These include:

References

- 1. parchem.com [parchem.com]

- 2. rndmate.com [rndmate.com]

- 3. achmem.com [achmem.com]

- 4. biosynth.com [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1261516-26-0 this compound AKSci 6961EF [aksci.com]

- 12. This compound,1261516-26-0-Amadis Chemical [amadischem.com]

- 13. 1369843-16-2|2-Bromo-4-iodo-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]

molecular weight and formula of 2-Bromo-4-iodobenzamide

An In-depth Technical Guide to 2-Bromo-4-iodobenzamide for Advanced Research

This guide provides an in-depth technical overview of this compound, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships behind experimental choices and protocols, ensuring a robust and applicable understanding.

A foundational understanding of a molecule's properties is paramount for its effective use in any research or development pipeline. This compound is a di-halogenated aromatic compound whose structure offers distinct reactivity at multiple sites, a feature highly valued in combinatorial chemistry and lead optimization.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₇H₅BrINO[1][2] |

| Molecular Weight | 325.93 g/mol [1][2][3] |

| IUPAC Name | This compound |

| CAS Number | 1261516-26-0[1][4] |

| Canonical SMILES | C1=CC(=C(C=C1I)Br)C(=O)N[1] |

| Appearance | Typically an off-white to pale beige solid |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature[1] |

Molecular Structure Diagram

The unique substitution pattern of this compound is the source of its synthetic versatility. The bromine and iodine atoms, along with the amide group, provide multiple handles for subsequent chemical modifications.

References

The Multifaceted Pharmacology of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals

Introduction: From a Simple Scaffold to a Plethora of Biological Activities

The benzamide core, a seemingly simple aromatic amide, has proven to be a remarkably versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide range of biological activities.[1] This technical guide provides an in-depth exploration of the potential biological activities of substituted benzamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and experimental protocols that are crucial for the discovery and development of novel benzamide-based therapeutics. The journey of benzamides from a chemical curiosity to a cornerstone of modern pharmacology is a testament to the power of chemical modification and rational drug design.[1]

Core Biological Activities and Mechanisms of Action

Substituted benzamides exert their pharmacological effects by interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and key enzymes involved in cellular signaling and regulation.[2] This section will explore the most prominent biological activities of this chemical class.

Dopamine Receptor Antagonism: The Foundation of Antipsychotic and Antiemetic Effects

A significant number of substituted benzamides are renowned for their antagonist activity at dopamine D2-like receptors (D2, D3, and D4).[2][3][4] This mechanism is the cornerstone of their application as both antipsychotic and antiemetic agents.[2][3][5]

Mechanism of Action: By blocking the binding of the neurotransmitter dopamine to its receptors, these compounds modulate downstream signaling pathways.[2] A primary consequence of D2 receptor antagonism is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2] This modulation of dopaminergic neurotransmission in specific brain regions is believed to alleviate the symptoms of psychosis and control nausea and vomiting.[4][6]

Notably, the selectivity of some substituted benzamides for different dopamine receptor subtypes contributes to their unique clinical profiles. For instance, amisulpride exhibits high selectivity for D2 and D3 receptors in the mesolimbic system, which may explain its efficacy against both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[6][7] At low doses, amisulpride is thought to preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and an antidepressant effect.[6] At higher doses, it acts on postsynaptic receptors, producing its antipsychotic effects.[6]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Substituted Benzamides

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Enzyme Inhibition: A Gateway to Anticancer Therapies

In recent years, substituted benzamides have emerged as a promising class of enzyme inhibitors, particularly in the field of oncology. Their ability to target enzymes crucial for cancer cell survival and proliferation has opened new avenues for drug development.

Certain substituted benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[2][8] HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.

Mechanism of Action: HDAC inhibitors, including those with a benzamide scaffold, typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme.[2][8] This interaction blocks the catalytic activity of HDACs, resulting in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. The substitution pattern on the benzamide ring is crucial for both the potency and selectivity of these inhibitors against different HDAC isoforms.[2][8][9] For example, a 2-substituted benzamide moiety has been shown to be a key zinc-binding group in highly selective and potent HDAC3 inhibitors.[8][10]

Experimental Workflow: HDAC Inhibition Assay

Caption: A typical workflow for an in vitro HDAC inhibition assay.

Substituted benzamides have also been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[11][12]

Mechanism of Action: PARP inhibitors capitalize on the concept of synthetic lethality. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-mediated DNA repair leads to an accumulation of DNA damage and ultimately, cancer cell death.[12] The benzamide moiety can serve as a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP and inhibiting its activity.[13][14]

Other Notable Biological Activities

The versatility of the substituted benzamide scaffold extends to a range of other biological targets:

-

Antiemetic Activity (Non-dopaminergic): Some substituted benzamides exhibit antiemetic effects through mechanisms independent of dopamine receptor antagonism.[15][16]

-

Anticancer (Other Mechanisms): Novel benzamide derivatives have shown antiproliferative activity against various cancer cell lines through mechanisms such as inducing oxidative stress-induced apoptosis.[17]

-

Smoothened (SMO) Antagonism: Certain benzamide derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is implicated in some cancers.[18]

-

Glucokinase Activation: Benzamide derivatives have been explored as glucokinase activators for the potential treatment of type 2 diabetes.[19]

-

Antimicrobial and Antifungal Activity: Some novel benzamides have demonstrated promising larvicidal and fungicidal activities.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted benzamides is profoundly influenced by the nature and position of substituents on the benzamide core. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Key SAR Observations:

-

Dopamine Receptor Antagonists: The substitution pattern on the aromatic ring and the nature of the amine side chain are critical for affinity and selectivity towards dopamine receptor subtypes.[21]

-

HDAC Inhibitors: The group at the 2-position of the benzamide ring can significantly impact selectivity for different HDAC isoforms. For instance, a 2-methylthiobenzamide can confer high selectivity for HDAC3.[8][10] The length of the linker connecting the benzamide to a surface recognition domain also plays a crucial role in inhibitory potency.[9]

-

PARP Inhibitors: An electron-rich aromatic or heterocyclic system and a carboxamide group with at least one amide proton are generally required for potent PARP inhibition.[14]

-

Antitubercular Agents: For benzamides targeting Mycobacterium tuberculosis QcrB, smaller, electron-rich substitutions at the C-5 position of the benzamide core are favored for higher potency.[22]

Table 1: Exemplary Substituted Benzamides and their Biological Activities

| Compound Class | Example | Primary Biological Target | Therapeutic Application | Key Structural Features |

| Antipsychotics | Amisulpride | Dopamine D2/D3 Receptors | Schizophrenia, Dysthymia[6][23] | Methoxy and ethylsulfonyl groups on the aromatic ring; pyrrolidinyl-containing side chain. |

| Antiemetics | Metoclopramide | Dopamine D2 Receptors, 5-HT4 Receptors | Nausea and Vomiting[3][5] | Amino, chloro, and methoxy substitutions on the aromatic ring; diethylaminoethyl side chain. |

| HDAC Inhibitors | Entinostat (MS-275) | Class I HDACs | Cancer[24][25][26] | Pyridyl-containing cap group linked to a benzamide zinc-binding moiety. |

| PARP Inhibitors | Olaparib (contains a related phthalazinone core) | PARP1/2 | Cancer[27] | The benzamide moiety is a key pharmacophore in many PARP inhibitors.[13] |

Experimental Protocols: A Foundation for Discovery

The evaluation of the biological activity of substituted benzamides relies on a suite of robust in vitro and in vivo assays. This section provides a generalized protocol for a key assay in this field.

Dopamine D2 Receptor Binding Assay

Objective: To determine the affinity of substituted benzamides for the dopamine D2 receptor.

Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from cells expressing the receptor or brain tissue homogenates). The ability of a test compound (a substituted benzamide) to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

Materials:

-

Membrane preparation containing dopamine D2 receptors

-

Radioligand (e.g., [³H]spiperone)

-

Test compounds (substituted benzamides) at various concentrations

-

Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol)

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Assay Setup: In a 96-well plate or individual tubes, add the assay buffer.

-

Addition of Components:

-

Add the test compound at a range of concentrations.

-

Add the radioligand at a fixed concentration (typically at or below its Kd).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add the non-specific binding control.

-

-

Initiate Binding: Add the membrane preparation to all wells/tubes to start the reaction.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The substituted benzamide scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The diverse biological activities, from modulating neurotransmitter systems to inhibiting key enzymes in cancer, highlight the remarkable versatility of this chemical class. Future research will likely focus on the design of even more selective and potent benzamide derivatives, leveraging computational modeling and a deeper understanding of their interactions with biological targets. The exploration of novel substitution patterns and the application of innovative synthetic methodologies will undoubtedly lead to the discovery of the next generation of benzamide-based drugs with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ultimate Guide to Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]

- 6. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Selective Suzuki Cross-Coupling of 2-Bromo-4-iodobenzamide for Pharmaceutical Intermediate Synthesis

Introduction: Strategic Use of Dihalogenated Scaffolds

In modern medicinal chemistry and drug development, the construction of complex molecular architectures with precision and efficiency is paramount. Biaryl amide scaffolds are privileged structures found in a multitude of pharmacologically active agents, from anti-inflammatory drugs to kinase inhibitors.[1][2][3][4] 2-Bromo-4-iodobenzamide has emerged as a highly valuable and versatile building block for the synthesis of these motifs. Its utility lies in the differential reactivity of its two halogen substituents, which allows for programmed, sequential functionalization through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview and field-proven protocols for the regioselective Suzuki-Miyaura cross-coupling of this compound. We will explore the fundamental principles governing selectivity, detail optimized reaction conditions, and offer practical guidance for researchers and drug development professionals aiming to leverage this powerful synthetic intermediate.

The Principle of Regioselectivity: C-I vs. C-Br Bond Reactivity

The cornerstone of the strategic use of this compound is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This disparity is exploited during the initial, and often rate-determining, step of the Suzuki-Miyaura catalytic cycle: the oxidative addition to a palladium(0) catalyst.[5]

The generally accepted order of reactivity for aryl halides in oxidative addition is: I > Br > Cl .[6][7] This trend is directly correlated with the carbon-halogen bond dissociation energies. The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to cleavage and insertion by the Pd(0) catalyst.[8] This allows for the selective activation and coupling at the C-4 (iodo) position under relatively mild conditions, while leaving the more robust C-2 (bromo) position intact for subsequent, more forcing transformations.[8][9] By carefully tuning the reaction parameters—catalyst, base, solvent, and temperature—chemists can achieve high yields of the mono-arylated 2-bromo-4-arylbenzamide intermediate, a versatile precursor for further molecular diversification.

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for protocol optimization and troubleshooting.[10][11] The process is a well-defined catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[10]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tm_complex [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; re_product [label="Ar-Ar'\n(Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning aryl_halide [label="Ar-X", shape=plaintext]; boronic_acid [label="Ar'-B(OR)₂", shape=plaintext]; base [label="Base", shape=plaintext]; borate [label="[Ar'-B(OR)₂(OH)]⁻", shape=plaintext];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> tm_complex [label=" Transmetalation"]; tm_complex -> pd0 [label=" Reductive\n Elimination"]; tm_complex -> re_product [style=dashed, arrowhead=none];

// Reactant inputs aryl_halide -> pd0 [style=dashed]; boronic_acid -> base [style=dashed, arrowhead=none]; base -> borate [style=dashed, arrowhead=none]; borate -> oa_complex [style=dashed]; }

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This is the selectivity-determining step.[5][6]

-

Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[12][13]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][14]

Protocol 1: Regioselective Suzuki Coupling at the C-4 Position

This protocol is optimized for the selective coupling of an arylboronic acid at the C-4 (iodo) position of this compound, preserving the C-2 bromine for future transformations.

Table 1: Reagents and Materials for Selective C-4 Arylation

| Reagent/Material | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.3 | A slight excess ensures complete reaction.[8] |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Pd(PPh₃)₄ or PdCl₂(dppf) are common choices. |

| Base | Activator | 2.0 - 3.0 | K₂CO₃ or K₃PO₄ are effective.[12] |

| Solvent System | Reaction Medium | - | Degassed 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O. |

| Inert Gas | Atmosphere | - | High-purity Argon or Nitrogen. |

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure the reaction environment is free of oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[10]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

-

Solvent Addition: Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 v/v ratio, to a concentration of ~0.1 M with respect to the starting material). The aqueous portion is critical for dissolving many inorganic bases and facilitating the transmetalation step.[15]

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-90 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. Reactions are typically complete within 2-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-bromo-4-arylbenzamide product.

Key Parameter Selection: The Rationale Behind the Choices

Catalyst and Ligand Selection

The choice of catalyst and its associated ligands is critical for success. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient for reactive C-I bonds, more challenging couplings may benefit from pre-catalysts like PdCl₂(dppf) combined with bulky, electron-rich phosphine ligands.[16] These advanced ligands can stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.[6] For the second, more difficult coupling at the C-Br position, a more active catalyst system is often required.[17]

The Crucial Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid.[12][13] Weaker bases may not be sufficient to form the reactive boronate "ate" complex, leading to a sluggish or incomplete reaction. Conversely, an overly strong base can cause decomposition of sensitive substrates or promote side reactions.

Table 2: Comparison of Common Bases for Suzuki Coupling

| Base | Strength | Solubility (Typical Solvents) | Key Considerations |

| K₂CO₃ | Moderate | Good in aqueous mixtures | A reliable, cost-effective first choice for many applications.[18] |

| Cs₂CO₃ | Strong | High | Often gives higher yields for difficult couplings but is more expensive.[14] |

| K₃PO₄ | Strong | Moderate | A strong, non-nucleophilic base often used in anhydrous conditions or for less reactive halides.[12] |

| KF | Weak | High | Used for substrates with base-labile functional groups. Fluoride is thought to aid in the transmetalation step.[19] |

Sequential Coupling Strategy: Accessing Tri-substituted Scaffolds

The true synthetic power of this compound is realized in a sequential coupling strategy. After the selective C-4 arylation and purification of the intermediate, the remaining C-2 bromine can be targeted in a second Suzuki-Miyaura reaction, typically under more forcing conditions.

Caption: A workflow illustrating the two-step strategy for synthesizing di-arylated benzamides.

This second coupling often requires a higher temperature (e.g., >100 °C), a more active catalyst system (e.g., one with a bulky, electron-rich ligand like SPhos or XPhos), and potentially a stronger base to achieve a reasonable reaction rate and yield.[19] This stepwise approach provides a modular and highly controlled route to complex, unsymmetrically substituted biaryl benzamides.[20]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

Table 3: Troubleshooting Guide for Suzuki Coupling

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (Pd(II) source not reduced, or Pd(0) oxidized).- Insufficiently strong base.- Low reaction temperature. | - Ensure proper degassing. Use a Pd(0) source like Pd(PPh₃)₄.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[19]- Gradually increase the reaction temperature. |

| Protodeboronation | - The boronic acid is unstable and hydrolyzes to the corresponding arene.- Common with heteroaryl or electron-rich boronic acids. | - Use a more stable boronic ester (e.g., pinacol ester).[10]- Use anhydrous conditions with a base like K₃PO₄.- Minimize reaction time. |

| Dehalogenation | - The aryl halide is reduced to an arene.- Can be promoted by high temperatures, certain bases, or hydride impurities. | - Lower the reaction temperature.- Screen different ligands and bases.[10][21]- Ensure solvents are pure. |

| Homocoupling | - Coupling of two boronic acid molecules.- Often caused by the presence of oxygen, which can generate Pd(II) species. | - Rigorously degas all solvents and the reaction mixture.[10][22]- Use a Pd(0) source to avoid the need for in-situ reduction.[19] |

References

- 1. researchgate.net [researchgate.net]

- 2. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki_reaction [chemeurope.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

application of 2-Bromo-4-iodobenzamide in the synthesis of kinase inhibitors

Application Notes & Protocols

Topic: Leveraging Differential Halogen Reactivity: 2-Bromo-4-iodobenzamide as a Strategic Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of a Dihalogenated Scaffold

Protein kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a known cause of numerous diseases, most notably cancer.[1][2] This has established kinase inhibitors as a cornerstone of modern targeted therapy.[1] Within the medicinal chemistry landscape, certain molecular frameworks, often termed "privileged scaffolds," appear frequently in successful drug candidates due to their favorable binding and pharmacokinetic properties. The benzamide moiety is one such scaffold, forming the core of numerous approved kinase inhibitors.[3][4]

The challenge in drug discovery lies in the efficient and controlled synthesis of diverse molecular libraries to explore the chemical space around these scaffolds. This is where strategically functionalized building blocks become invaluable. This compound (CAS 1261516-26-0) is a premier example of such a building block.[5] Its utility is rooted in the differential reactivity of its two halogen atoms, which provides an orthogonal handle for sequential, regioselective chemical modifications. This guide details the , focusing on leveraging palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.

The Core Principle: Regioselective Functionalization